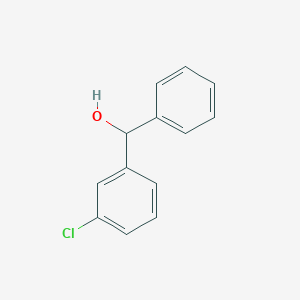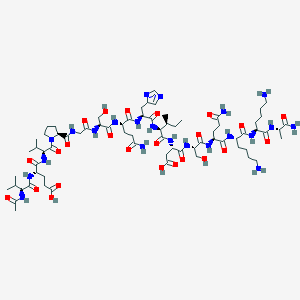
(3-Chlorophenyl)(phenyl)methanol
Overview
Description
3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorophenylmethanol, is an organic compound with a molecular formula of C8H7ClO. It is a colorless liquid with a strong odor and is soluble in water. 3-Chlorophenyl)(phenyl)methanol is used in a variety of applications, including as a chemical intermediate, as a reagent in organic synthesis, and as a pharmaceutical intermediate. It is also used in the manufacture of dyes and fragrances.
Scientific Research Applications
Synthesis Techniques : A study demonstrated the synthesis of ketones like (2-chlorophenyl)(phenyl)methanones through the Friedel–Crafts acylation reaction, highlighting the use of microwave heating to improve yields and the utilization of less toxic catalysts like FeCl3 (Mahdi et al., 2011).
Crystal Structure Analysis : The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was studied, revealing the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Thermodynamic and Solvation Properties
Studies have also focused on understanding the thermodynamic behavior and solvation properties of similar compounds:
Thermodynamics in Solvents : The thermodynamic properties of compounds like 3-chloro-N-phenyl-phthalimide in mixed solvents were analyzed, offering insights into solvation behavior and solvent interactions (Areiza Aldana et al., 2016).
Solvation and Preferential Solvation : The preferential solvation of similar compounds by different solvents was studied, demonstrating how solvation dynamics can vary based on the solvent's polarity (Areiza Aldana et al., 2016).
Spectroscopic and Quantum Chemical Analysis
Detailed spectroscopic and quantum chemical analyses have been conducted on compounds structurally related to (3-Chlorophenyl)(phenyl)methanol:
- Spectroscopic and Quantum Chemical Studies : Molecular structure, spectroscopic properties, and quantum chemical analyses were performed on structurally related compounds, highlighting their electronic properties and interaction potentials (Sivakumar et al., 2021).
Catalysis and Chemical Reactions
This compound derivatives have been used as intermediates in various chemical reactions, demonstrating their versatility in organic synthesis:
- Catalysis and Synthesis Reactions : Studies have explored the use of related compounds as intermediates in catalyzed reactions, contributing to the synthesis of complex molecular structures (Reddy et al., 2012).
Safety and Hazards
“(3-Chlorophenyl)(phenyl)methanol” is associated with several hazard statements, including H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, are known to interact with various receptors, leading to a range of biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 21868, a density of 1±006 g/cm3 (Predicted), and a pKa of 1328±020 (Predicted) . These properties may influence the compound’s bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is generally relatively safe under normal conditions of use . It is necessary to take safety measures during handling and storage, such as wearing appropriate protective gloves and glasses, and maintaining well-ventilated laboratory conditions .
properties
IUPAC Name |
(3-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJHFYXAPQYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341089 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63012-03-3 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)




![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)